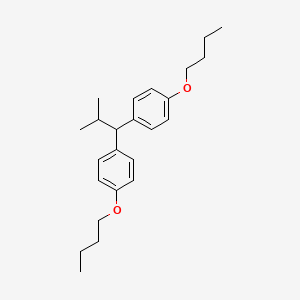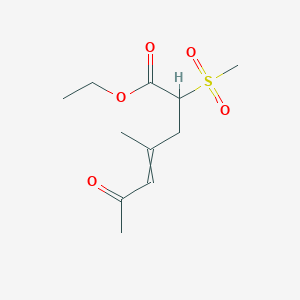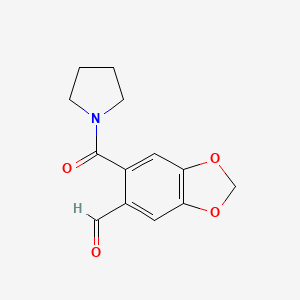![molecular formula C7H8N4O B14511435 2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine CAS No. 62812-17-3](/img/structure/B14511435.png)
2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of oxazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriately substituted pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazolo[4,5-d]pyrimidine ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as receptor tyrosine kinases and adenosine kinase, which play crucial roles in cell signaling and metabolism . The compound’s ability to bind to these targets and modulate their activity contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds, such as:
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Known for its antitumor activities and inhibition of FGFR1.
1,3-Oxazolo[4,5-d]pyrimidine derivatives: These compounds exhibit various biological activities, including anticancer and immunosuppressive properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
62812-17-3 |
|---|---|
Molekularformel |
C7H8N4O |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,7-dimethyl-[1,3]oxazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(10-4(2)12-5)11-7(8)9-3/h1-2H3,(H2,8,9,11) |
InChI-Schlüssel |
FURIJCYKGMPGFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N)N=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
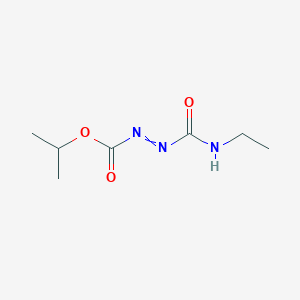


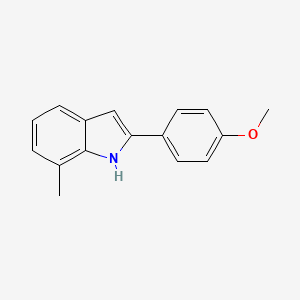
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
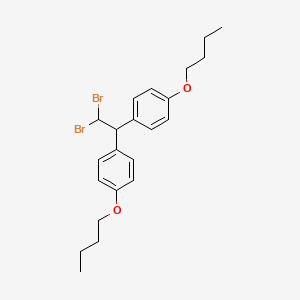
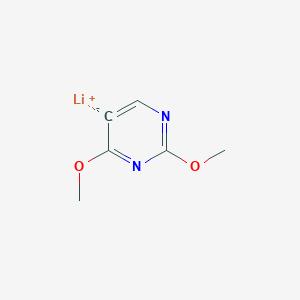
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)
